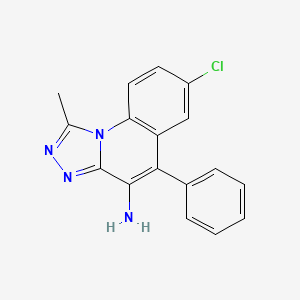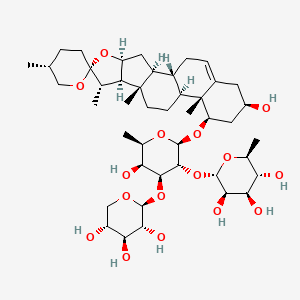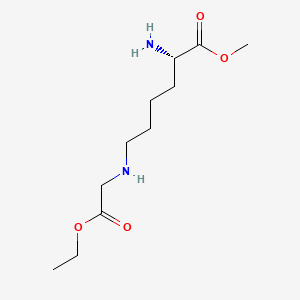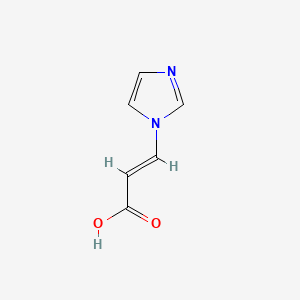![molecular formula C8H5N5O B587270 Pyrimido[1,2-a]purin-10(1H)-one-13C3 CAS No. 1246815-92-8](/img/no-structure.png)
Pyrimido[1,2-a]purin-10(1H)-one-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido[1,2-a]purin-10(1H)-one, also known as M1G, is a secondary DNA damage product that arises from primary reactive oxygen species (ROS) damage to membrane lipids or deoxyribose . It has a molecular formula of C8H5N5O and a molecular weight of 187.16 .
Molecular Structure Analysis
The molecular structure of Pyrimido[1,2-a]purin-10(1H)-one-13C3 consists of a pyrimidine ring fused with a purine ring . The exact structure would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis
Pyrimido[1,2-a]purin-10(1H)-one-13C3 has a molecular formula of C8H5N5O and a molecular weight of 187.16 . More specific physical and chemical properties would require experimental determination or computational prediction.科学的研究の応用
Oxidative DNA Damage Assessment
Pyrimido[1,2-a]purin-10(1H)-one, also known as M1G, is a product of oxidative DNA damage. It arises from reactive oxygen species (ROS) affecting membrane lipids or deoxyribose. Studies have shown that M1G is less prone to artifact formation during DNA isolation, making it a reliable biomarker for assessing oxidative DNA damage. This is crucial for understanding the role of ROS in disease pathogenesis .
Artifact Formation in DNA Isolation
Research has indicated that the measurement of M1G can be significantly affected by the amount of ROS production but not by DNA isolation procedures. This finding is essential for ensuring the accuracy of oxidative DNA damage measurements, as it confirms that M1G adducts remain stable under various isolation conditions .
Fluorescent Nucleoside Formation
The compound reacts with nucleic acids under acidic conditions to form fluorescent pyrimidopurine nucleosides. These nucleosides emit strong yellow fluorescence and can be hydrolyzed into malonaldehyde and guanosine, providing a method for detecting and studying nucleic acid modifications .
Secondary DNA Damage Product Analysis
As a secondary DNA damage product, M1G serves as an indicator of primary damage caused by ROS. This application is particularly relevant in toxicology and pharmacology, where understanding the extent of DNA damage is critical for evaluating the safety and efficacy of drugs and chemicals .
Mitochondrial DNA Damage Quantification
In a study involving rat liver tissue, mitochondrial DNA was found to contain a 2-fold greater number of M1G adducts compared to nuclear DNA. This highlights the potential of M1G as a marker for mitochondrial DNA damage, which is a key factor in aging and various diseases .
Role in Medicinal Chemistry
Pyrimido[1,2-a]purin-10(1H)-one derivatives, such as pyrimidobenzimidazoles, have been synthesized and hold relevance in medicinal chemistry. They are used in the creation of drugs like hydralazine and dihydralazine, showcasing the compound’s potential as a building block in pharmaceutical development .
Antioxidant Effects on DNA Adduct Formation
The effect of antioxidants on the formation of M1G during DNA isolation has been studied to determine their potential protective role. Understanding these effects can aid in developing strategies to minimize oxidative DNA damage during sample preparation .
Biochemical Pathway Elucidation
The biochemical pathways leading to the formation of M1G adducts are of interest in molecular biology. By studying these pathways, researchers can gain insights into the mechanisms of oxidative stress and its implications for cellular health and disease progression .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyrimido[1,2-a]purin-10(1H)-one-13C3 involves the condensation of 2-amino-4,6-dichloropyrimidine with 2,6-dioxopurine-13C3 in the presence of a suitable catalyst to form the desired compound.", "Starting Materials": [ "2-amino-4,6-dichloropyrimidine", "2,6-dioxopurine-13C3" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dichloropyrimidine (1.0 g, 6.0 mmol) in a suitable solvent such as DMF or DMSO.", "Step 2: Add 2,6-dioxopurine-13C3 (1.5 g, 6.0 mmol) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Add a suitable catalyst such as triethylamine or pyridine to the reaction mixture and stir for an additional 24 hours.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to obtain Pyrimido[1,2-a]purin-10(1H)-one-13C3 as a white solid (yield: 60-70%)." ] } | |
CAS番号 |
1246815-92-8 |
製品名 |
Pyrimido[1,2-a]purin-10(1H)-one-13C3 |
分子式 |
C8H5N5O |
分子量 |
190.139 |
IUPAC名 |
1H-pyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)/i1+1,2+1,3+1 |
InChIキー |
ZREGNVKUSNORFO-VMIGTVKRSA-N |
SMILES |
C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 |
同義語 |
Pyrimido[1,2-a]purin-10(3H)-one-13C3; M1G-13C3; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![Poly[oxy(dimethylsilylene)], alpha-[(3-carboxypropyl)dimethylsilyl]-omega-[[(3-carboxypropyl)dimethylsilyl]oxy]-](/img/structure/B587189.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)


![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)

